3-哌啶-1-基苯甲腈

描述

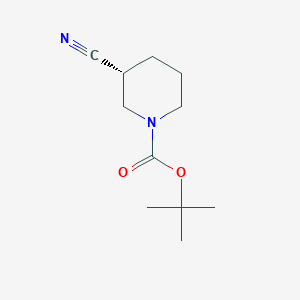

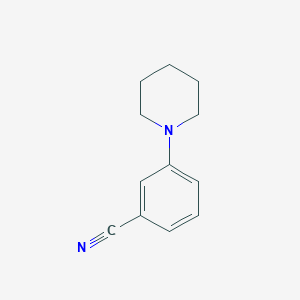

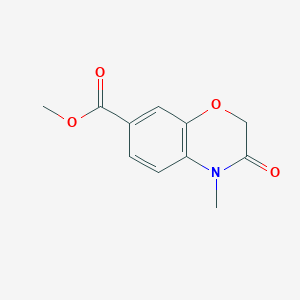

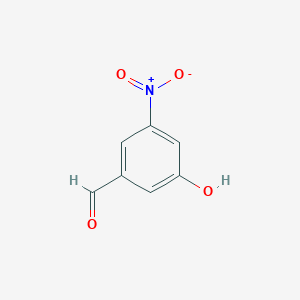

3-Piperidin-1-ylbenzonitrile is a compound that can be synthesized through various multi-component reactions involving piperidine as a starting material. The compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety. This structure is a common motif in many organic molecules, particularly those with potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through different methods. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine leads to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another synthesis approach uses malononitrile, 4-methoxybenzaldehyde, and piperidine to create a novel pyridine derivative with a yield of 40% . These methods showcase the versatility of piperidine in synthesizing complex molecules with multiple substituents.

Molecular Structure Analysis

The molecular structure of compounds containing the piperidin-1-yl group has been confirmed using various spectroscopic techniques. For example, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . Additionally, a quinolinone derivative's structure was elucidated using X-ray crystallography and further supported by density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of piperidine-containing compounds can be quite diverse. In the synthesis of a quinolinone derivative, a Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound was employed . This reaction showcases the nucleophilic character of the piperidine moiety. The reactivity of these molecules can be further understood through computational studies, such as natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic and computational studies. For instance, the calculated 13C NMR and 1H NMR chemical shifts, as well as vibrational wavenumbers, have shown good agreement with experimental data, indicating the reliability of theoretical methods in predicting these properties . The thermodynamic properties of such molecules can also be investigated using theoretical calculations, providing a deeper understanding of their stability and reactivity .

科学研究应用

合成和药物化学

3-哌啶-1-基苯甲腈及其衍生物在药物化学中发挥着关键作用,作为合成各种药理活性化合物的关键中间体。例如,该化合物已被用于合成 3-(吡咯烷-1-基)哌啶,这是一种在药物化学中很重要的刚性二胺,因为它在药物发现中具有潜在应用 (Smaliy 等,2011)。这证明了该化合物通过创新的合成途径促进新治疗剂开发的效用。

药物发现和开发

在药物发现中,3-哌啶-1-基苯甲腈衍生物因其药理特性而受到探索。例如,衍生物已被研究作为 NMDA 受体拮抗剂的潜力,为神经系统疾病的新治疗策略的开发做出了贡献 (McLaughlin 等,2016)。这突出了该化合物在探索复杂疾病新疗法中的重要性。

抗菌和抗真菌应用

源自 3-哌啶-1-基苯甲腈的化合物在抗菌和抗真菌应用中显示出前景。例如,特定衍生物已证明在选择性杀死细菌持久体而不影响正常对抗生素敏感细胞方面具有功效,提出了对抗生素耐药性的潜在策略 (Kim 等,2011)。此外,基于苯并呋喃的衍生物对临床分离的人类真菌病原体菌株表现出显着的效力,表明它们作为新型抗真菌剂的潜力 (Abdel‐Aziz 和 Mekawey,2009)。

缓蚀

3-哌啶-1-基苯甲腈的衍生物在材料科学领域也找到了应用,特别是在缓蚀方面。研究表明,这些化合物可以在各种环境中有效抑制金属腐蚀,突出了它们作为环保缓蚀剂的潜力 (Xavier 和 Rajendran,2011)。

安全和危害

属性

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-1-ylbenzonitrile | |

CAS RN |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)